5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C16H20N4OS. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexylamine with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate then reacts with thiosemicarbazide under acidic conditions to yield the desired triazole derivative .
Industrial Production Methods
Optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions often require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted triazole derivatives
Scientific Research Applications
5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Agriculture: The compound is explored for its use as a pesticide or herbicide, leveraging its biological activity to protect crops from pests and diseases.
Materials Science: It is investigated for its potential use in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-cyclohexyl-4H-1,2,4-triazole-3-thiol
- 4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and methoxyphenyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for various applications .
Properties
Molecular Formula |
C16H20N4OS |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H20N4OS/c1-21-14-9-5-6-12(10-14)11-17-20-15(18-19-16(20)22)13-7-3-2-4-8-13/h5-6,9-11,13H,2-4,7-8H2,1H3,(H,19,22)/b17-11+ |
InChI Key |
YSKGZGCSCUCBQS-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C3CCCCC3 |
solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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